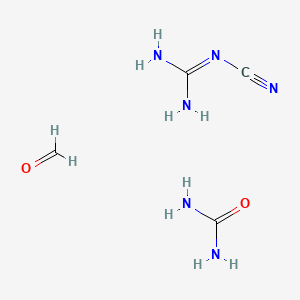
2-Cyanoguanidine;formaldehyde;urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoguanidine;formaldehyde;urea is a compound with the molecular formula C₄H₁₀N₆O₂. It is a polymer formed by the reaction of urea, cyanoguanidine, and formaldehyde. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .
化学反应分析
Types of Reactions
2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo further polymerization through condensation reactions with other aldehydes or amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the polymer can hydrolyze to form its monomeric units.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and amines, with reaction conditions involving elevated temperatures and acidic or basic catalysts.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the polymer.
Major Products Formed
The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .
科学研究应用
2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and polymers.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
作用机制
The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
Guanidine: A simpler compound with similar basic properties but lacks the polymeric structure of 2-Cyanoguanidine;formaldehyde;urea.
Uniqueness
This compound is unique due to its polymeric nature, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in both industrial and scientific applications .
属性
CAS 编号 |
27968-41-8 |
|---|---|
分子式 |
C4H10N6O2 |
分子量 |
174.16 g/mol |
IUPAC 名称 |
2-cyanoguanidine;formaldehyde;urea |
InChI |
InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2 |
InChI 键 |
ODMACUQPZFBVCI-UHFFFAOYSA-N |
SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
规范 SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
Key on ui other cas no. |
27968-41-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















